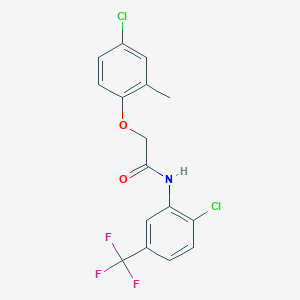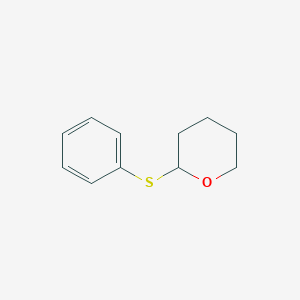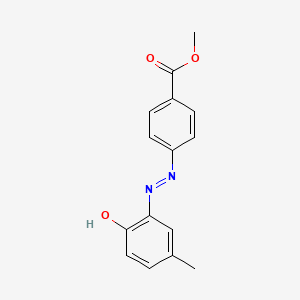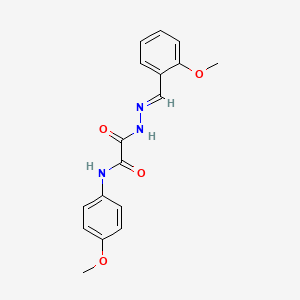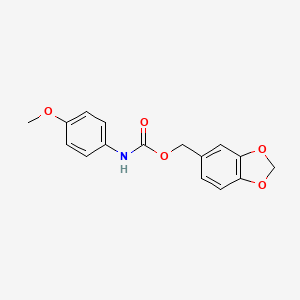
Piperonyl N-(4-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperonyl N-(4-methoxyphenyl)carbamate is an organic compound with the molecular formula C16H15NO5 and a molecular weight of 301.302 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperonyl N-(4-methoxyphenyl)carbamate typically involves the reaction of piperonyl chloride with 4-methoxyaniline in the presence of a base, such as sodium hydroxide, to form the corresponding carbamate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Piperonyl N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Piperonyl N-(4-methoxyphenyl)carbamate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Piperonyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate derivative, it can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme . This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase and other enzymes involved in neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperonyl N-(3-methoxyphenyl)carbamate
- Piperonyl N-(3-chloro-4-methylphenyl)carbamate
- Piperonyl N-(4-chloro-2-methylphenyl)carbamate
- Piperonyl N-(2,4-xylyl)carbamate
Uniqueness
Piperonyl N-(4-methoxyphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the para position enhances its stability and reactivity compared to other isomers. Additionally, its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
6890-22-8 |
|---|---|
Molekularformel |
C16H15NO5 |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-ylmethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C16H15NO5/c1-19-13-5-3-12(4-6-13)17-16(18)20-9-11-2-7-14-15(8-11)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18) |
InChI-Schlüssel |
ZQXPLYHFDWUBSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)OCC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





